molecular formula C9H13NO3 B14866666 2-(1-Cyclopropyl-5-oxopyrrolidin-2-yl)acetic acid

2-(1-Cyclopropyl-5-oxopyrrolidin-2-yl)acetic acid

Cat. No.: B14866666
M. Wt: 183.20 g/mol
InChI Key: OEFHZAAKSGSXHW-UHFFFAOYSA-N
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Description

2-(1-Cyclopropyl-5-oxopyrrolidin-2-yl)acetic acid is a compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Cyclopropyl-5-oxopyrrolidin-2-yl)acetic acid typically involves the construction of the pyrrolidine ring followed by the introduction of the cyclopropyl group and the acetic acid moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of chloroacetamide with γ-aminobutyric acid potassium salts can be used to form the pyrrolidine ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(1-Cyclopropyl-5-oxopyrrolidin-2-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(1-Cyclopropyl-5-oxopyrrolidin-2-yl)acetic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1-Cyclopropyl-5-oxopyrrolidin-2-yl)acetic acid involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine-2-one: Another pyrrolidine derivative with different functional groups.

    Pyrrolidine-2,5-diones: Compounds with additional carbonyl groups.

    Prolinol: A derivative with a hydroxyl group.

Uniqueness

2-(1-Cyclopropyl-5-oxopyrrolidin-2-yl)acetic acid is unique due to the presence of the cyclopropyl group, which introduces additional steric and electronic effects. This can influence its reactivity and interactions with biological targets, making it distinct from other pyrrolidine derivatives.

Properties

Molecular Formula

C9H13NO3

Molecular Weight

183.20 g/mol

IUPAC Name

2-(1-cyclopropyl-5-oxopyrrolidin-2-yl)acetic acid

InChI

InChI=1S/C9H13NO3/c11-8-4-3-7(5-9(12)13)10(8)6-1-2-6/h6-7H,1-5H2,(H,12,13)

InChI Key

OEFHZAAKSGSXHW-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2C(CCC2=O)CC(=O)O

Origin of Product

United States

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